molecular formula C8H10N4OS B12934701 2-[6-(Methylsulfanyl)-9h-purin-9-yl]ethanol CAS No. 298-98-6

2-[6-(Methylsulfanyl)-9h-purin-9-yl]ethanol

Cat. No.: B12934701
CAS No.: 298-98-6
M. Wt: 210.26 g/mol
InChI Key: SBZDFXUWYQLZSV-UHFFFAOYSA-N
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Description

2-(6-(Methylthio)-9H-purin-9-yl)ethanol is a chemical compound with the molecular formula C8H10N4OS It is a derivative of purine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Methylthio)-9H-purin-9-yl)ethanol typically involves the reaction of 6-(methylthio)purine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The process involves heating the reactants in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst, such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity 2-(6-(Methylthio)-9H-purin-9-yl)ethanol.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, where the sulfur atom in the methylthio group is oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, where the methylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-(Methylthio)-9H-purin-9-yl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(6-(Methylthio)-9H-purin-9-yl)ethanol involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit or modulate the activity of these enzymes, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but its structural similarity to purine suggests it may interfere with nucleic acid synthesis and function.

Comparison with Similar Compounds

Similar Compounds

    6-Methylthiopurine: A closely related compound with a similar structure but lacking the ethanol group.

    2-(Methylthio)ethanol: Another related compound with a simpler structure, lacking the purine ring.

Uniqueness

2-(6-(Methylthio)-9H-purin-9-yl)ethanol is unique due to its combination of the purine ring and the methylthioethanol moiety. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler analogs.

Properties

CAS No.

298-98-6

Molecular Formula

C8H10N4OS

Molecular Weight

210.26 g/mol

IUPAC Name

2-(6-methylsulfanylpurin-9-yl)ethanol

InChI

InChI=1S/C8H10N4OS/c1-14-8-6-7(9-4-10-8)12(2-3-13)5-11-6/h4-5,13H,2-3H2,1H3

InChI Key

SBZDFXUWYQLZSV-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=NC2=C1N=CN2CCO

Origin of Product

United States

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